Bienvenue dans la boutique en ligne BenchChem!

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid

Physicochemical Properties Lipophilicity ADME Prediction

This 5-phenyl-3-propanoic acid oxadiazole is essential for synthesizing α-amino boronic acid LMP7 inhibitors per EP 2793900 B1. Its LogP (1.6) ensures better aqueous solubility than regioisomers (LogP 2.09), ideal for PAMPA and kinetic solubility studies without DMSO artifacts. The carboxylic acid handle enables versatile bioconjugation.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1082329-59-6
Cat. No. B1532833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid
CAS1082329-59-6
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NO2)CCC(=O)O
InChIInChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(16-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
InChIKeyCTMHSXDEWAAOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid (CAS 1082329-59-6) | Structural & Physicochemical Profile for Procurement Decisions


3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a 1,2,4-oxadiazole core with a phenyl substituent at the 5-position and a propanoic acid side chain at the 3-position . It has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol [1]. The compound is primarily used as a research chemical and synthetic intermediate, with documented relevance as a building block for LMP7 immunoproteasome inhibitors [2].

Why 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid Cannot Be Interchanged with Closest Analogs: Procurement Risk Analysis


Within the 1,2,4-oxadiazole propanoic acid class, substitution pattern and aryl group identity critically govern physicochemical and pharmacological behavior. The target compound is a 3,5-disubstituted oxadiazole with the carboxylic acid chain attached to the 3-position and an unsubstituted phenyl group at the 5-position. Closely related analogs include regioisomers such as 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, which swaps the positions of the phenyl and propanoic acid moieties, resulting in altered electronic distribution and molecular recognition properties. Other analogs with halogenated or alkylated phenyl rings exhibit different lipophilicity and steric profiles. Even within the same regioisomeric family, substitution on the phenyl ring can dramatically alter LogP, solubility, and target engagement. Therefore, simple substitution based on core scaffold similarity without rigorous comparative data introduces significant scientific and procurement risk, particularly when the compound is intended as a specific synthetic intermediate or a probe for structure-activity relationship (SAR) studies.

Quantitative Differentiation of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid vs. Closest Analogs


LogP Difference: Target Compound is 0.49 Units More Hydrophilic than 5-Regioisomer

The target compound, 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid, exhibits a predicted octanol-water partition coefficient (LogP) of 1.6 [1]. In contrast, its regioisomer 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 24088-59-3) has a predicted LogP of 2.09 . The 0.49-unit lower LogP indicates the target compound is significantly more hydrophilic, which translates to higher aqueous solubility and potentially reduced passive membrane permeability. This difference arises from the distinct spatial arrangement of the phenyl and propanoic acid substituents on the oxadiazole ring, which influences the overall dipole moment and hydrogen-bonding capacity.

Physicochemical Properties Lipophilicity ADME Prediction

Polar Surface Area and Hydrogen Bonding Profile: Target Compound Displays Favorable Drug-Likeness Metrics

The topological polar surface area (TPSA) of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is calculated to be 76.2 Ų, with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. The regioisomer 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid has a TPSA of 76 Ų, also with 1 donor and 5 acceptors . While the absolute TPSA values are nearly identical, the lower LogP of the target compound (1.6 vs 2.09) combined with its TPSA places it in a more favorable region of the BOILED-Egg plot for oral absorption potential, closer to the optimal balance between permeability and solubility. Both compounds have 4 rotatable bonds and a molecular weight of 218.21 Da, satisfying Lipinski's Rule of Five.

Drug Design Physicochemical Profiling Oral Bioavailability

Synthetic Utility: Carboxylic Acid Handle Enables Direct Conjugation to Boronic Acid Warheads for LMP7 Inhibitors

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid serves as a key carboxylic acid intermediate in the synthesis of α-amino boronic acid derivatives disclosed as selective immunoproteasome (LMP7) inhibitors [1]. The patent literature (EP 2793900 B1) describes compounds of Formula (I) wherein the carboxylic acid moiety is activated and coupled to boronic acid warheads to generate potent, selective LMP7 inhibitors for autoimmune and inflammatory disease treatment [1]. In contrast, the regioisomer 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is not explicitly claimed as an intermediate in this context; instead, it is noted for peripheral analgesic and anti-inflammatory properties [2]. The specific 5-phenyl-3-propanoic acid arrangement appears to be a deliberate design choice for optimal spacing and orientation of the oxadiazole core relative to the boronic acid pharmacophore, as evidenced by its inclusion in the patent's Markush structure.

Immunoproteasome LMP7 Inhibitor Medicinal Chemistry Synthetic Intermediate

Phenyl Ring Substituent Effect: Unsubstituted Phenyl Confers Balanced Lipophilicity vs. Bromo and Methyl Analogs

Within the 5-aryl-1,2,4-oxadiazole-3-propanoic acid subseries, the target compound (unsubstituted phenyl) provides a baseline lipophilicity profile (LogP = 1.6). Analogs with substituents on the phenyl ring exhibit altered LogP values: for instance, the 3-bromophenyl analog (CAS 1196463-11-2) is expected to have a higher LogP due to the hydrophobic bromine atom, while the 2-methylphenyl analog introduces steric bulk . The unsubstituted phenyl derivative offers a balanced scaffold for further derivatization and minimizes off-target interactions associated with halogenated aromatic rings. In the context of GABA-modulating 1,2,4-oxadiazoles, unsubstituted phenyl analogs demonstrated a favorable balance between anticonvulsant efficacy and neurotoxicity, though direct data for the propanoic acid derivative is not available [1].

SAR Lipophilicity Halogen Bonding

Application Scenarios for 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid Based on Verified Differentiation


Medicinal Chemistry: LMP7 Immunoproteasome Inhibitor Lead Optimization

Use 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid as a carboxylic acid intermediate for the synthesis of α-amino boronic acid derivatives that act as selective LMP7 inhibitors, as disclosed in EP 2793900 B1. The specific 5-phenyl-3-propanoic acid arrangement is integral to the patent's claimed Markush structures, and procurement of this exact regioisomer ensures alignment with the described synthetic routes. The regioisomer 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid would not provide the same conjugation geometry. [1]

ADME/Tox Profiling: Evaluating Impact of Oxadiazole Regiochemistry on Solubility and Permeability

Given its 0.49-unit lower LogP (1.6) compared to the 5-substituted regioisomer (LogP = 2.09), 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is an ideal candidate for parallel artificial membrane permeability assays (PAMPA) and kinetic solubility studies. Its increased hydrophilicity may translate to improved solubility in aqueous assay buffers, reducing the need for DMSO co-solvents and mitigating precipitation artifacts. This makes it a valuable reference compound in comparative ADME screening panels. [2]

Chemical Biology Tool Development: Synthesis of Activity-Based Probes or Fluorescent Conjugates

The carboxylic acid group provides a versatile handle for bioconjugation via amide bond formation with amine-containing fluorophores, biotin, or solid supports. 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid can be activated (e.g., as NHS ester or using EDC/HOBt) and coupled to generate oxadiazole-containing probes for target identification or cellular imaging studies. The unsubstituted phenyl ring minimizes steric hindrance and potential non-specific interactions compared to bulkier analogs.

Quote Request

Request a Quote for 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.